Cas no 2036283-13-1 (2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid)

2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid 化学的及び物理的性質
名前と識別子
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- N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-aminothiazol-4-yl) acetamide
- 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid
- Mirabegron impurity 6/2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid
- Mirabelon-6
- 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid/Mirabegron impurities
- 4-Thiazoleacetic acid, 2-[[2-(2-amino-4-thiazolyl)acetyl]amino]-
- N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(2-aminothiazol-4-yl) acetamide
- Azilsartan medoxomil impurity293
- Mirabegron Impurities2
- 2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid
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- インチ: 1S/C10H10N4O3S2/c11-9-12-5(3-18-9)1-7(15)14-10-13-6(4-19-10)2-8(16)17/h3-4H,1-2H2,(H2,11,12)(H,16,17)(H,13,14,15)
- InChIKey: BWQNIGDPLBVJBJ-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(O)=O)N=C1NC(CC1=CSC(N)=N1)=O
2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A630535-1000mg |
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid |
2036283-13-1 | 1g |
$ 1642.00 | 2023-04-19 | ||
A2B Chem LLC | AX37358-2.5g |
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleaceticAcid |
2036283-13-1 | 2.5g |
$4430.00 | 2024-04-20 | ||
TRC | A630535-1g |
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid |
2036283-13-1 | 1g |
$ 1360.00 | 2022-06-07 | ||
TRC | A630535-100mg |
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid |
2036283-13-1 | 100mg |
$ 207.00 | 2023-04-19 |
2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid 関連文献
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1. Index of subjects, 1940
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2. Unsaturated carbohydrates. Part 26. Alkenes from 4-bromohexofuranose esters; reactions of 5-deoxyald-4-enofuranose derivatives in the presence of mercury(II) ionsRobert J. Farrier,Stephen R. Haines J. Chem. Soc. Perkin Trans. 1 1984 1689
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3. Index of subjects, 1938
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4. Index of subjects, 1949
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5. Index pages
2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acidに関する追加情報
Research Briefing on 2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid (CAS: 2036283-13-1)
The compound 2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid (CAS: 2036283-13-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the role of 2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid as a promising scaffold for the development of novel antimicrobial and anti-inflammatory agents. Its thiazole rings, known for their bioisosteric properties, contribute to enhanced binding affinity with target proteins, particularly those involved in bacterial cell wall synthesis and inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against multidrug-resistant Staphylococcus aureus (MRSA) strains, with a minimum inhibitory concentration (MIC) of 2 µg/mL.
In addition to its antimicrobial properties, this compound has shown potential in modulating immune responses. Research conducted by the National Institute of Health (NIH) revealed its ability to inhibit the NF-κB pathway, a key regulator of inflammation. This finding suggests its applicability in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's low cytotoxicity profile, as evidenced by in vitro assays on human fibroblast cells, further supports its therapeutic potential.
The synthesis of 2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid has also been optimized in recent years. A 2022 patent (US20220169612A1) describes a novel, high-yield (85%) synthetic route using a one-pot condensation reaction under mild conditions. This advancement addresses previous challenges related to scalability and purity, paving the way for industrial-scale production.
Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound exhibits moderate oral bioavailability (35-40%), necessitating further structural modifications or formulation strategies to improve its drug-like properties. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to enhance its absorption and tissue distribution.
In conclusion, 2-2-2(2-Amino-4-thiazolyl)acetylamino-4-thiazoleacetic Acid represents a versatile chemical entity with broad therapeutic potential. Its dual antimicrobial and anti-inflammatory activities, coupled with recent synthetic advancements, position it as a compelling candidate for future drug development programs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
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